molecular formula C9H5Cl2NO B8768059 2,6-dichloro-1H-indole-3-carbaldehyde

2,6-dichloro-1H-indole-3-carbaldehyde

Cat. No. B8768059
M. Wt: 214.04 g/mol
InChI Key: YGTHCRGLBQSIBY-UHFFFAOYSA-N
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Patent
US07547706B2

Procedure details

Under nitrogen, 27 ml (292 mmol) of phosphorus oxychloride were added dropwise at 0° C. to 28 ml (366 mmol) of N,N-dimethylformamide in 190 ml of dichloromethane. The mixture was stirred for 2 h at ambient temperature. It was cooled to 0° C. and 24.5 g (146 mmol) of 6-chloro-1,3-dihydro-2H-indol-2-one were added in small portions. The mixture was stirred for 4 h at ambient temperature. It was cooled to 0° C. and 12.7 ml (146 mmol) of oxalyl chloride were added. Next, it was stirred for 12 h at ambient temperature. The mixture was cooled and 250 ml of water were added. The organic phase was decanted and washed with water (3 times). A solid precipitated from the organic phase. It was recovered by filtration and dried under reduced pressure in the presence of phosphorus pentoxide. The aqueous phases were combined and stirred for around 7 h. A solid precipitated from the aqueous phase. It was recovered by filtration and it was also dried under reduced pressure in the presence of phosphorus pentoxide. The two precipitates were combined and 16 g of 2,6-dichloro-1H-indole-3-carbaldehyde were obtained in the form of a white/beige solid.
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
366 mmol
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step Two
Quantity
12.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH3:6][N:7]([CH3:10])C=O.[Cl:11][C:12]1[CH:20]=[C:19]2[C:15]([CH2:16][C:17](=[O:21])N2)=C[CH:13]=1.C(Cl)(=O)C([Cl:25])=O>ClCCl.O>[Cl:25][C:10]1[NH:7][C:6]2[C:15]([C:16]=1[CH:17]=[O:21])=[CH:19][CH:20]=[C:12]([Cl:11])[CH:13]=2

Inputs

Step One
Name
Quantity
27 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
366 mmol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
190 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
24.5 g
Type
reactant
Smiles
ClC1=CC=C2CC(NC2=C1)=O
Step Three
Name
Quantity
12.7 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 4 h at ambient temperature
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to 0° C.
STIRRING
Type
STIRRING
Details
Next, it was stirred for 12 h at ambient temperature
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
The organic phase was decanted
WASH
Type
WASH
Details
washed with water (3 times)
CUSTOM
Type
CUSTOM
Details
A solid precipitated from the organic phase
FILTRATION
Type
FILTRATION
Details
It was recovered by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under reduced pressure in the presence of phosphorus pentoxide
STIRRING
Type
STIRRING
Details
stirred for around 7 h
Duration
7 h
CUSTOM
Type
CUSTOM
Details
A solid precipitated from the aqueous phase
FILTRATION
Type
FILTRATION
Details
It was recovered by filtration and it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was also dried under reduced pressure in the presence of phosphorus pentoxide
CUSTOM
Type
CUSTOM
Details
The two precipitates

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1NC2=CC(=CC=C2C1C=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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